1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021119-75-4
Cat. No.: VC11958929
Molecular Formula: C18H22N6O4S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021119-75-4 |
|---|---|
| Molecular Formula | C18H22N6O4S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C18H22N6O4S/c1-13-19-20-17-6-7-18(21-24(13)17)22-8-10-23(11-9-22)29(25,26)14-4-5-15(27-2)16(12-14)28-3/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | SXBRQZVLBKXDBU-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring linked to a triazolo-pyridazine moiety and a 3,4-dimethoxybenzenesulfonyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which are influenced by its structural components.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred from its components.
-
Molecular Weight: Not directly available, but it can be estimated based on the molecular weights of its components. For example, the 3,4-dimethoxybenzenesulfonyl chloride has a molecular weight of 236.67 g/mol , and the triazolo-pyridazine moiety contributes additional mass.
Structural Components
-
Piperazine Ring: A six-membered ring with two nitrogen atoms, known for its pharmacological properties .
-
Triazolo-Pyridazine Moiety: Contributes to the compound's biological activity due to its heterocyclic structure.
-
3,4-Dimethoxybenzenesulfonyl Group: Adds to the compound's complexity and potential biological interactions.
Biological Activity
-
While specific biological activity data for this compound is not available, compounds with similar structural features are often evaluated for their affinity to various receptors and enzymes, which could influence their therapeutic potential.
Data and Tables
Given the limited specific data available for 1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine, we can summarize the known components and their properties in a table:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume